hSMG-1 inhibitor 11j
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Overview
Description
SMG1i is a small molecule inhibitor specifically designed to target the kinase activity of the PI3K-related kinase (PIKK) SMG1. SMG1 plays a crucial role in the nonsense-mediated mRNA decay (NMD) pathway by phosphorylating the RNA helicase UPF1, which is essential for the degradation of mRNAs containing premature termination codons .
Scientific Research Applications
SMG1i has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of SMG1 kinase and its role in the NMD pathway.
Biology: Helps in understanding the molecular mechanisms of mRNA surveillance and decay.
Medicine: Potential therapeutic applications in diseases caused by aberrant mRNA decay, such as certain genetic disorders and cancers.
Industry: Used in the development of new drugs targeting the NMD pathway and related kinases.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may inhibit protein kinases, thereby affecting cell growth and metabolism .
Biochemical Pathways
Given that protein kinases are often involved in signal transduction pathways, it is likely that this compound could affect a variety of cellular processes .
Result of Action
Inhibition of protein kinases can lead to a variety of effects, including changes in cell growth and metabolism .
Biochemical Analysis
Biochemical Properties
1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea functions as a selective inhibitor of the SMG-1 kinase, with an IC50 value of 110 picomolar. It exhibits much-reduced potency against other kinases such as mTOR, PI3Kα/γ, and CDK1/2. The compound selectively downregulates the phosphorylation of UPF1, a key protein in the NMD pathway, without affecting the phosphorylation of mTOR or AKT substrates .
Cellular Effects
1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea has been shown to influence various cellular processes. It synergizes with premature termination codons readthrough agents to promote the expression of CFTR protein in cells carrying the Cftr G542X nonsense mutation. This compound also affects cell signaling pathways by modulating the phosphorylation status of key proteins involved in these pathways .
Molecular Mechanism
The molecular mechanism of 1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea involves its binding to the SMG-1 kinase, leading to the inhibition of its activity. This inhibition prevents the phosphorylation of UPF1, thereby blocking the NMD pathway. The compound’s selectivity for SMG-1 over other kinases ensures that it specifically targets the NMD pathway without off-target effects on other signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea have been observed to change over timeStudies have shown that the compound maintains its inhibitory activity over extended periods, but its degradation products and their potential effects on cellular processes are yet to be fully characterized .
Dosage Effects in Animal Models
In animal models, the effects of 1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea vary with different dosages. At lower doses, the compound effectively inhibits the SMG-1 kinase and modulates the NMD pathway without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .
Transport and Distribution
Within cells and tissues, 1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on the SMG-1 kinase. The compound’s distribution and accumulation in different tissues are influenced by factors such as tissue perfusion and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the SMG-1 kinase and inhibits its activity. Targeting signals and post-translational modifications may play a role in directing the compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SMG1i involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of SMG1i would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment, stringent quality control measures, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
SMG1i undergoes various chemical reactions, including:
Oxidation: SMG1i can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce or replace functional groups to enhance the compound’s activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SMG1i with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s properties .
Comparison with Similar Compounds
Similar Compounds
mTOR inhibitors: Compounds that inhibit the mechanistic target of rapamycin (mTOR) kinase, which is also a member of the PIKK family.
ATM inhibitors: Compounds targeting the ataxia-telangiectasia mutated (ATM) kinase, another PIKK family member involved in DNA damage response.
ATR inhibitors: Compounds that inhibit the ataxia-telangiectasia and Rad3-related (ATR) kinase, which plays a role in DNA replication stress response.
Uniqueness
SMG1i is unique in its high specificity for SMG1 over other PIKKs. This specificity is achieved through the design of the inhibitor to engage unique residues in the SMG1 active site, which are not present in other kinases. This allows for selective inhibition of SMG1 without affecting the activity of other PIKKs .
Properties
IUPAC Name |
1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJBSIAXYEPBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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